2-(4-Bromo-2-isopropylphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZGGTFNPCNZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 2 Isopropylphenoxy Acetic Acid and Its Analogues
Strategic Approaches to the Synthesis of Phenoxyacetic Acid Derivatives
The creation of the ether linkage in phenoxyacetic acids is the key synthetic step, for which several methodologies have been developed. These range from long-established, conventional reactions to modern, green chemistry approaches that prioritize efficiency and environmental sustainability.
Conventional Reaction Pathways for Aryloxyacetic Acids
The classical synthesis of aryloxyacetic acids predominantly relies on nucleophilic substitution reactions where a phenoxide ion reacts with a haloacetic acid derivative. tandfonline.com Two of the most established methods are the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis is the most common and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of phenoxyacetic acids, a phenol (B47542) is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic phenoxide ion. gordon.edumiracosta.edu This phenoxide then attacks the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or its salt, displacing the halide to form the ether linkage. gordon.eduontosight.ai The reaction is often carried out by refluxing the components in an alkaline aqueous medium for several hours. tandfonline.com The final product is isolated by acidifying the reaction mixture, which precipitates the carboxylic acid. tandfonline.comgordon.edu
The Ullmann condensation (or Ullmann ether synthesis) is another important method, particularly for less reactive aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.govwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org While effective, the demanding conditions and the need to remove copper residues have made it less favorable than the Williamson synthesis for many applications.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Primary Reactants | Phenol, Haloacetic Acid | Phenol, Aryl Halide |
| Key Reagent | Strong Base (e.g., NaOH, KOH) | Copper Catalyst (e.g., Cu, CuI) |
| Mechanism | SN2 Nucleophilic Substitution wikipedia.org | Copper-catalyzed Nucleophilic Aromatic Substitution wikipedia.org |
| Typical Conditions | Reflux in alkaline solution tandfonline.com | High temperatures (>200°C), often in polar aprotic solvents wikipedia.org |
| Advantages | Wide scope, simpler procedure, no heavy metal catalyst wikipedia.org | Effective for less reactive aryl halides wikipedia.org |
| Disadvantages | Less effective for sterically hindered reactants masterorganicchemistry.com | Harsh conditions, high catalyst loading, difficult workup nih.gov |
Contemporary Green Chemistry Techniques in Synthesis (e.g., Microwave-Assisted Processes)
In response to the need for more environmentally benign and efficient synthetic methods, green chemistry principles have been applied to the synthesis of phenoxyacetic acids. farmaciajournal.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this area. ajrconline.orgrasayanjournal.co.in
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. niscpr.res.inajrconline.orgtandfonline.com This technique frequently leads to higher product yields and increased purity compared to conventional heating methods. niscpr.res.intandfonline.com A significant advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free or "dry media" conditions. tandfonline.comtandfonline.com By mixing the neat reactants (phenol, chloroacetic acid, and a solid base like NaOH) and irradiating the mixture, the use of organic solvents can be eliminated, reducing waste and environmental impact. tandfonline.comtandfonline.com This solvent-free approach is a key aspect of green chemistry. rasayanjournal.co.in
A comparative study on the synthesis of various substituted phenoxyacetic acids highlights the efficiency of microwave-assisted methods over classical synthesis. tandfonline.com
| Substituted Phenol | Conventional Method (Reflux) | Microwave Method (Solvent-Free) |
| Time (hours) | Yield (%) | |
| Phenol | 2 | 65 |
| o-Cresol | 3 | 55 |
| p-Cresol | 2.5 | 60 |
| o-Chlorophenol | 4 | 45 |
Data adapted from a study on the synthesis of substituted phenoxyacetic acids. tandfonline.com
Directed Synthesis of 2-(4-Bromo-2-isopropylphenoxy)acetic Acid
The directed synthesis of the target compound, this compound, is most efficiently achieved using the Williamson ether synthesis. The specific substituents on the phenyl ring (a bromine atom at position 4 and an isopropyl group at position 2) are incorporated by selecting the appropriately substituted phenol as the starting material.
The synthesis proceeds as follows:
Starting Material : The key precursor is 4-bromo-2-isopropylphenol (B32581).
Deprotonation : The phenolic hydroxyl group of 4-bromo-2-isopropylphenol is deprotonated using a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic medium to form the corresponding sodium 4-bromo-2-isopropylphenoxide.
Nucleophilic Substitution : The resulting phenoxide ion is then reacted with a salt of a haloacetic acid, typically sodium chloroacetate (B1199739). The phenoxide acts as a nucleophile, attacking the methylene (B1212753) carbon of the chloroacetate and displacing the chloride ion in an SN2 reaction.
Acidification : The reaction mixture, which now contains the sodium salt of this compound, is cooled and acidified with a mineral acid like hydrochloric acid (HCl). This protonates the carboxylate, causing the final product, this compound, to precipitate out of the aqueous solution.
Isolation : The solid product can then be isolated by filtration, washed with water to remove inorganic salts, and purified, typically by recrystallization. gordon.edu
This strategic approach, starting with the pre-functionalized phenol, ensures the precise placement of the bromo and isopropyl groups on the aromatic ring.
Advanced Derivatization and Functionalization Strategies for the Phenoxyacetic Acid Core
The phenoxyacetic acid scaffold, with its terminal carboxylic acid group and reactive aromatic ring, is amenable to a wide range of chemical modifications. These derivatizations are crucial for modulating the biological activity and physicochemical properties of the parent molecule.
Regioselective Halogenation and Alkyl Group Introduction
The introduction of halogens and alkyl groups onto the phenoxyacetic acid core is a key strategy for creating analogues. While direct functionalization of the final phenoxyacetic acid is possible, it can lead to mixtures of isomers. A more controlled and common approach is to perform these modifications on the phenol precursor before the etherification step.
The regioselectivity of electrophilic aromatic substitution reactions (such as halogenation and Friedel-Crafts alkylation) on the phenol ring is governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating, ortho-, para-director. Therefore, introducing new substituents at specific positions requires careful planning of the synthetic sequence. For the synthesis of this compound, the starting material is 4-bromo-2-isopropylphenol. This precursor is synthesized in a multi-step process where the regiochemistry is precisely controlled at each stage to achieve the desired 2,4-disubstituted pattern.
Formation of Conjugates and Pro-drug Analogues
The carboxylic acid group is the most common site for derivatization to produce conjugates and pro-drug analogues. medchemexpress.com These modifications can enhance properties such as solubility, stability, and bioavailability.
Common derivatization reactions include:
Esterification : The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. unishivaji.ac.in
Amide Formation : Reaction with amines, often using coupling agents or after conversion to an acyl chloride, yields amides. Phenoxy acetamide (B32628) derivatives have been explored for various pharmacological activities. nih.govmdpi.com
Hydrazone Formation : Phenoxyacetic acids can be converted into hydrazides by reacting their ester form with hydrazine (B178648) hydrate. mdpi.com These hydrazides can then be reacted with aldehydes or ketones to form hydrazones, which are a class of compounds with diverse biological profiles. mdpi.com
These transformations allow for the connection of the phenoxyacetic acid core to other pharmacophores, peptides, or solubilizing groups, creating a wide array of new chemical entities.
| Functional Group | Reagents | Product | Purpose |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Pro-drug, increase lipophilicity unishivaji.ac.in |
| Carboxylic Acid | Thionyl Chloride, then Amine | Amide | Bioactive conjugates, stable analogues nih.gov |
| Ester | Hydrazine Hydrate | Hydrazide | Intermediate for hydrazone synthesis mdpi.com |
| Hydrazide | Aldehyde/Ketone | Hydrazone | Bioactive conjugates mdpi.com |
Structure Activity Relationship Sar and Chemoinformatic Investigations
Elucidation of Structural Determinants for Biological Activity
Influence of Halogen Substituents on Efficacy (e.g., Bromine at C-4)
The introduction of halogen atoms into the phenoxyacetic acid scaffold is a critical strategy for modulating biological efficacy. nih.gov The presence, position, and nature of the halogen can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects target interaction and metabolic stability. nih.gov
Specifically, the bromine atom at the C-4 position of the phenyl ring in 2-(4-Bromo-2-isopropylphenoxy)acetic acid plays a pivotal role. Halogen substitution, in general, can lead to either an increase or decrease in a compound's effectiveness depending on how it modifies the molecule's interaction with its biological target. nih.gov For instance, in a study on methyl hydroquinone, bromination of the compound resulted in a more potent cyclooxygenase (COX) inhibitor compared to the non-brominated parent molecule. japsonline.com This suggests that the bromine substituent can enhance biological activity. Studies on related chlorophenoxyacetic acids have shown that substituting a chlorine atom in the aromatic ring increases the molecule's reactivity and decreases its hardness, a measure of electronic stability. mdpi.com Specifically, substitution at the 4-position was found to confer high reactivity. mdpi.com
Table 1: Effect of Substitution on Reactivity of Phenoxyacetic Acid Derivatives
| Compound | Substitution | Relative Reactivity Trend |
|---|---|---|
| Phenoxyacetic acid | None | Lowest |
| 2-Chlorophenoxyacetic acid | Chlorine at C-2 | Increased |
| 4-Chlorophenoxyacetic acid | Chlorine at C-4 | Highest |
Data derived from studies on chloroderivatives, indicating the activating effect of halogen substitution at the para-position. mdpi.com
Role of Isopropyl Moiety at C-2 on Pharmacological Profile
The isopropyl group at the C-2 position of the phenoxy ring is another significant structural feature. This bulky, lipophilic group can influence the compound's pharmacological profile by affecting its binding to target proteins and its ability to cross biological membranes. Research on related phenoxyacetic acid derivatives has shown that substitution at the C-2 position can induce cytotoxic and mutagenic effects, highlighting the importance of this position in determining the molecule's biological interactions. nih.gov
In the synthesis of novel 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, the presence of the isopropyl group was a core feature of compounds that exhibited potent antibacterial and antifungal activities. researchgate.net This indicates that the steric and electronic properties of the isopropyl group are crucial for the specific biological activities observed in this class of compounds.
Importance of the Carboxylic Acid Group and its Bioisosteric Replacements
The carboxylic acid group is a cornerstone of the structure of this compound, often acting as a key pharmacophore. nih.gov This acidic moiety is frequently involved in crucial interactions with biological targets, such as forming strong electrostatic and hydrogen bonds. nih.govresearchgate.net The ionization of the carboxylic acid at physiological pH can also enhance water solubility. researchgate.net
However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability and metabolic instability. nih.govresearchgate.net To overcome these drawbacks while retaining biological activity, medicinal chemists often employ bioisosteric replacement. nih.govresearchgate.net Bioisosteres are functional groups or molecules that have similar chemical and physical properties to the original moiety. drughunter.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxyacetic acid derivatives, QSAR models have been developed to predict various biological properties. mdpi.comsemanticscholar.orgnih.gov
These models have successfully identified key molecular descriptors that determine the biological efficacy of these compounds. mdpi.comsemanticscholar.orgnih.gov Important properties include lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors in the molecule. mdpi.comsemanticscholar.orgnih.gov For example, studies have shown that more lipophilic molecules with higher polarizability tend to permeate better through biological membranes. mdpi.com QSAR models are often validated using methods like leave-one-out cross-validation to ensure their predictive power. mdpi.comsemanticscholar.orgnih.gov Such models are valuable tools for screening new potential herbicides and predicting their ability to penetrate plant cuticles or bind to proteins like human serum albumin. mdpi.comnih.gov
Table 2: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acids
| Molecular Descriptor | Influence on Biological Property | Predicted Outcome |
|---|---|---|
| Lipophilicity | Positive | Increased membrane permeation, stronger protein binding |
| Polarizability | Positive | Increased membrane permeation, stronger protein binding |
| Sum of H-bond donors/acceptors | Variable | Influences membrane permeation and protein binding |
| Molecular Size | Variable | Smaller molecules may show higher toxicity to certain cells |
| Water Solubility | Variable | Higher water solubility can correlate with higher toxicity to erythrocytes |
Based on general findings from QSAR studies on phenoxyacetic acid congeners. mdpi.com
In Silico Approaches to Ligand-Target Interactions and Binding Site Analysis
In silico methods, particularly molecular docking, are powerful tools for investigating how ligands like this compound interact with their biological targets at a molecular level. researchgate.net These computational techniques predict the preferred orientation of a molecule when bound to a receptor, which helps in understanding the binding mode, affinity, and specificity. researchgate.net
Molecular docking studies on related brominated compounds and phenoxyacetic acid derivatives have been performed to elucidate their binding modes with various proteins. japsonline.comscienceopen.com For example, docking studies with COX enzymes revealed that a brominated compound had lower binding energy compared to its non-brominated counterpart, suggesting a stronger interaction. japsonline.com Analysis of these docked complexes often reveals key amino acid residues in the binding site that form hydrogen bonds or hydrophobic interactions with the ligand. japsonline.com Such insights are invaluable for the rational design of new derivatives with improved inhibitory potential. researchgate.net Visualization of the docked poses allows researchers to analyze crucial interactions, such as hydrogen bonding and π-π stacking, which stabilize the ligand-protein complex. researchgate.net
Pre Clinical Biological Evaluation and Mechanistic Insight
Antimicrobial Efficacy and Underlying Mechanisms
Current published research literature does not provide specific data on the antimicrobial efficacy of 2-(4-Bromo-2-isopropylphenoxy)acetic acid. While the broader classes of bromophenol and phenoxyacetic acid derivatives have been investigated for their potential antimicrobial properties, specific studies detailing the activity of this particular compound against key pathogens are not available. nih.govresearchgate.net
Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)
There is no specific information available in the current scientific literature regarding the antibacterial activity of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. Although some bromophenol derivatives have shown activity against S. aureus, data for the title compound is absent. nih.gov
Antifungal and Antitubercular Potential (e.g., Mycobacterium tuberculosis)
Specific studies evaluating the antifungal and antitubercular potential of this compound have not been reported in the available literature. Research on related phenoxyacetic acid analogues has indicated some antimicrobial effects, but direct evidence for this compound's efficacy against fungi or Mycobacterium tuberculosis is lacking. researchgate.net
Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Metabolic Interference)
The molecular mechanisms of antimicrobial action for this compound have not been elucidated in published studies. General mechanisms for other antimicrobial agents often involve the disruption of cellular pathways or membrane permeabilization, but these have not been specifically investigated for this compound. nih.gov
Antineoplastic Activity and Apoptosis Induction
In contrast to the lack of antimicrobial data, derivatives of this compound have been synthesized and evaluated for their antineoplastic properties, showing significant potential as cytotoxic agents against liver cancer cells.
Cytotoxicity Profiles Against Various Human Cancer Cell Lines (e.g., HepG2)
A novel semi-synthetic phenoxy acetamide (B32628) derivative of this compound, referred to as compound I, has demonstrated impressive cytotoxic effects against the human hepatocellular carcinoma (HepG2) cell line. mdpi.com Research shows that this compound suppresses cell viability and proliferation in a dose-dependent manner, exhibiting a potent IC₅₀ value of 1.43 µM. mdpi.com This activity was found to be significantly more potent than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC₅₀ of 5.32 µM in the same study. mdpi.com
Furthermore, compound I displayed a degree of selectivity for cancer cells. Its cytotoxicity against non-tumor liver cells (THLE-2) was considerably lower, with an IC₅₀ value of 36.27 µM. mdpi.com This represents a 25.36-fold increase compared to its effect on HepG2 cells, suggesting a selective anti-proliferative action against hepatic carcinoma cells over normal liver cells. mdpi.com The compound was also found to be active against the MCF-7 breast cancer cell line in a previous investigation, with an IC₅₀ value of 10.51 µM. mdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound I | HepG2 (Liver Cancer) | 1.43 |
| Compound I | THLE-2 (Non-tumor Liver) | 36.27 |
| Compound I | MCF-7 (Breast Cancer) | 10.51 |
| 5-Fluorouracil (5-FU) | HepG2 (Liver Cancer) | 5.32 |
In Vivo Tumor Growth Inhibition Studies in Pre-clinical Xenograft Models
The anticancer efficacy of the phenoxy acetamide derivative (compound I) was further confirmed through in vivo examinations using preclinical xenograft models. mdpi.com These studies demonstrated that the compound was effective in suppressing tumor growth. mdpi.com Measurements of tumor weight and volume, alongside hematological, biochemical, and histopathological analyses, all supported the efficacy of compound I as an anticancer agent in a live model. mdpi.com While specific quantitative data on the percentage of tumor inhibition from these studies are not detailed, the collective results confirm a significant antitumor effect. mdpi.comdsmc.or.krnih.gov
Dissection of Cellular Pathways and Enzyme Modulations (e.g., PARP-1, MMP-2, MMP-9, Akt)
Comprehensive searches for studies investigating the modulatory effects of this compound on key cellular enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1), Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and Protein Kinase B (Akt) did not yield any specific results. Consequently, there is no available data to report on the mechanistic insights into how this compound might influence these critical cellular pathways involved in processes such as DNA repair, tissue remodeling, and cell survival.
Anti-inflammatory and Antinociceptive Properties
Assessment of Peripheral Analgesic Effects
There is a lack of specific preclinical studies evaluating the peripheral analgesic effects of this compound. While research on other structurally related acetic acid derivatives has demonstrated analgesic properties, no direct evidence from the conducted searches confirms similar activity for this specific compound.
Inflammatory Modulatory Pathways and Cellular Targets
Information regarding the specific inflammatory modulatory pathways and cellular targets of this compound is not available in the reviewed literature. Investigations into its potential to modulate inflammatory responses, for instance, through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators, have not been reported for this compound.
Metabolic Syndrome Intervention: Hypolipidemic and Hypoglycemic Potential
Regulation of Lipid Parameters (e.g., HDL-C, LDL-C, VLDL-C, Triglycerides)
No studies were found that specifically investigated the effects of this compound on lipid parameters. Therefore, there is no data to present on its potential to regulate levels of high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein cholesterol (VLDL-C), or triglycerides.
Agonism of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
The potential of this compound to act as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) has not been documented in the available scientific literature. PPAR-α is a key regulator of lipid metabolism, and its agonists are known to have hypolipidemic effects. However, no research has been published to indicate whether this compound possesses such activity.
Antioxidant Capacity and Free Radical Scavenging
The antioxidant potential of phenoxyacetic acid derivatives is an area of significant scientific interest. The capacity of these compounds to neutralize harmful free radicals is evaluated through various in vitro assays that measure their ability to scavenge reactive oxygen and nitrogen species.
In Vitro Scavenging Assays (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide)
Direct experimental data on the free radical scavenging activity of this compound using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂) methods were not available in the reviewed scientific literature. These assays are standard procedures for evaluating antioxidant capacity. nih.govmedwinpublishers.comnih.gov
DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The concentration of a substance required to inhibit 50% of the DPPH radical is known as the IC₅₀ value, with lower values indicating greater antioxidant potency. researchgate.net
Nitric Oxide (NO) Scavenging Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species that can contribute to oxidative stress. The scavenging activity is typically measured by the reduction of nitrite (B80452) concentration, a stable product of NO oxidation. nih.gov
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay evaluates a compound's ability to detoxify hydrogen peroxide. H₂O₂ itself is not highly reactive, but it can be converted into highly reactive hydroxyl radicals in the body. The assay measures the decomposition of H₂O₂ by the test compound. jocpr.comnih.gov
While specific IC₅₀ values for this compound are not publicly documented, the general antioxidant activity of related phenolic acid derivatives has been established, suggesting that this compound may possess similar properties. nih.gov
Interactive Data Table: In Vitro Antioxidant Assay Principles
| Assay Name | Principle | Measured Outcome |
| DPPH Scavenging | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance as the purple DPPH is converted to a yellow hydrazine (B178648). |
| Nitric Oxide Scavenging | Inhibition of nitric oxide formation from a donor compound like sodium nitroprusside. | Measurement of reduced nitrite levels using the Griess reagent. |
| Hydrogen Peroxide Scavenging | Direct decomposition of hydrogen peroxide by the antioxidant compound. | Decrease in the concentration of H₂O₂, often measured spectrophotometrically. |
Correlation Between Structural Features and Antioxidant Potency
The antioxidant activity of phenolic acid derivatives is intrinsically linked to their molecular structure. researchgate.net Key structural features that influence potency include the nature, number, and position of substituents on the aromatic ring.
For phenoxyacetic acid derivatives, the following relationships are generally observed:
Phenolic Hydroxyl (-OH) Groups: The presence of hydroxyl groups is often crucial for antioxidant activity. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The number and position of -OH groups significantly impact this ability. psu.edu
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl groups (like the isopropyl group at the ortho position in the target compound), can enhance antioxidant activity. They do this by stabilizing the resulting phenoxy radical formed after hydrogen donation, making the parent molecule a better antioxidant.
Carboxylic Acid Group (-COOH): The acetic acid moiety attached via an ether linkage influences the molecule's polarity and acidity. This part of the structure can affect its solubility and ability to reach and interact with radicals in different biological environments. researchgate.net
Receptor-Specific Antagonism (e.g., Gastrin/Cholecystokinin-B Receptors)
Cholecystokinin (CCK) receptors are classified into two main subtypes: CCK-A (for "alimentary") and CCK-B (for "brain"). wikipedia.org The CCK-B receptor is also known as the gastrin receptor, as it binds both CCK and the hormone gastrin with high affinity. nih.gov These receptors are involved in various physiological processes, including gastrointestinal function and neurological pathways. wikipedia.orgnih.gov
Antagonists of the CCK-B/gastrin receptor are compounds that block the activity of CCK and gastrin at this site. They have been investigated for their potential therapeutic effects, such as reducing gastric acid secretion. nih.gov
There is no specific information in the available scientific literature to indicate that this compound has been evaluated for or possesses antagonist activity at Gastrin/Cholecystokinin-B receptors. While various compounds have been identified as CCK-B receptor antagonists, the specific structural class of this compound is not among those typically associated with this activity. nih.govnih.gov
Advanced Spectroscopic, Crystallographic, and Computational Investigations
Conformational Analysis and Molecular Geometries of 2-(4-Bromo-2-isopropylphenoxy)acetic Acid and Adducts
The spatial arrangement of the atoms and functional groups in this compound is crucial for understanding its chemical and physical properties. This is primarily determined through single-crystal X-ray diffraction and supported by conformational analysis.
Single-Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, analysis of related phenoxyacetic acid derivatives provides insight into the expected structural features. For instance, studies on similar compounds reveal that the crystal packing is often stabilized by hydrogen bonding between the carboxylic acid moieties, typically forming dimeric structures. researchgate.net The precise solid-state conformation of the acetic acid side chain relative to the phenyl ring is a key structural aspect determined by SCXRD.
In the absence of experimental data for the title compound, a hypothetical table of crystallographic parameters for a related compound, 2,4-dichlorophenoxyacetic acid, is presented below to illustrate the type of data obtained from an SCXRD experiment.
Interactive Data Table: Illustrative Crystallographic Data for a Phenoxyacetic Acid Derivative.
| Parameter | Value for 2,4-Dichlorophenoxyacetic Acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95 |
| b (Å) | 16.52 |
| c (Å) | 6.45 |
| β (°) | 99.8 |
| Volume (ų) | 940.7 |
| Z | 4 |
Note: This data is for illustrative purposes and does not represent this compound.
Analysis of Synclinal and Antiperiplanar Conformations
The flexibility of the ether linkage in phenoxyacetic acid derivatives allows for different spatial orientations of the acetic acid side chain relative to the phenyl ring. The two primary conformations are described as synclinal and antiperiplanar. researchgate.net These conformations are defined by the torsion angle of the C-O-C-C bond.
In the synclinal conformation, the carboxylic acid group is positioned closer to the plane of the phenyl ring, resulting in a folded structure. Conversely, the antiperiplanar conformation is characterized by an extended structure where the carboxylic acid group is directed away from the phenyl ring. researchgate.net Studies on various phenoxyacetic acid derivatives have shown that both conformations are observed in the solid state, and the preferred conformation can be influenced by the nature and position of substituents on the phenyl ring, as well as by the formation of adducts. researchgate.net For example, in molecular complexes of (2,4-dichlorophenoxy)acetic acid and (2,4,5-trichlorophenoxy)acetic acid, both synclinal and antiperiplanar conformations have been identified. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level. nih.gov
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations can provide optimized molecular geometries and predict the relative energies of different conformers, such as the synclinal and antiperiplanar forms. A common approach involves using a functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to obtain accurate results. researchgate.netorientjchem.org
Computational Assessment of Aromaticity
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic molecules. The presence of substituents on the benzene ring of this compound can influence its aromatic character. Computational methods provide quantitative measures of aromaticity. nih.govbohrium.comaip.org
Commonly used indices to assess aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. Negative NICS values are indicative of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system.
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of the aromatic system compared to a non-aromatic reference.
Studies on substituted benzenes have shown that both electron-donating and electron-withdrawing groups can affect these aromaticity indices to varying degrees. nih.govbohrium.comaip.orgacs.org
Supramolecular Architecture and Intermolecular Interactions of this compound
The arrangement of molecules in the crystalline state, governed by a variety of intermolecular forces, defines the supramolecular architecture of a compound. For carboxylic acids like this compound, hydrogen bonding plays a pivotal role in dictating the crystal packing. Advanced computational and crystallographic techniques, including Hirshfeld surface analysis and three-dimensional energy framework calculations, provide profound insights into these non-covalent interactions.
Characterization of Hydrogen Bonding Networks and Crystal Packing
In the solid state, carboxylic acids frequently form highly predictable hydrogen-bonding patterns. The most common motif is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This interaction typically results in the formation of a stable eight-membered ring, denoted by the graph-set notation R²₂(8) . It is anticipated that this compound would also exhibit this characteristic dimeric assembly as the primary supramolecular synthon.
Hirshfeld Surface Analysis and Three-Dimensional Energy Frameworks
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting Hirshfeld surface can be mapped with various properties to highlight and analyze different types of intermolecular contacts.
A key property mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). This function identifies regions of significant intermolecular contacts. Negative dnorm values, typically visualized as red spots on the surface, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions indicate longer contacts nih.govmdpi.commdpi.com. For this compound, prominent red spots would be expected over the carboxylic acid functional group, corresponding to the strong O—H···O hydrogen bonds forming the dimer. Fainter red spots might also appear, indicating weaker C—H···O or other contacts nih.gov.
Interactive Data Table: Expected Intermolecular Contacts and Their Contributions
| Interaction Type | Expected Contribution (%) | Appearance on Fingerprint Plot |
| O···H/H···O | High | Sharp, distinct spikes at low de and di values |
| H···H | High | Large, diffuse region in the middle of the plot |
| C···H/H···C | Moderate | Wing-like features on either side of the H···H region |
| Br···H/H···Br | Moderate to Low | Characteristic wings at longer de + di values |
| C···C | Low | Small, scattered points, often indicating π-π stacking |
Three-Dimensional Energy Frameworks
To further understand the energetics of the crystal packing, three-dimensional energy frameworks can be calculated. This method uses the Hirshfeld surface partitioning to compute the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors. These energies are then visualized as cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the magnitude of the interaction energy nih.gov.
Prospective Applications and Future Research Trajectories
Identification of Novel Biological Targets and Therapeutic Avenues
Phenoxyacetic acid derivatives have been recognized for their diverse pharmacological activities, suggesting that 2-(4-bromo-2-isopropylphenoxy)acetic acid could modulate various biological pathways. jetir.org Research into analogous compounds has revealed potential therapeutic applications as anti-inflammatory agents, antidiabetic drugs, and antimicrobial agents.
One promising therapeutic avenue is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation. mdpi.com Certain phenoxyacetic acid derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammatory processes. mdpi.com The structural motifs of this compound could be exploited to design novel anti-inflammatory drugs with improved efficacy and safety profiles.
Furthermore, derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govnih.gov Agonism of FFA1 enhances glucose-stimulated insulin (B600854) secretion. nih.gov Future research could investigate the potential of this compound and its analogues to act as FFA1 agonists, potentially leading to new therapies for metabolic disorders.
The antimicrobial properties of phenoxyacetic acid derivatives also warrant further investigation. Studies have shown that some of these compounds exhibit activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. researchgate.netresearchgate.net The specific substitutions on the phenoxy ring of this compound may confer unique antimicrobial activities, opening up possibilities for the development of new anti-infective agents. researchgate.net
Table 1: Potential Biological Targets and Therapeutic Avenues for this compound Derivatives
| Biological Target | Therapeutic Avenue | Rationale |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Phenoxyacetic acid scaffold is present in known selective COX-2 inhibitors. mdpi.com |
| Free Fatty Acid Receptor 1 (FFA1) | Anti-diabetic (Type 2 Diabetes) | Analogues have shown potent agonistic activity, stimulating insulin secretion. nih.govnih.gov |
| Bacterial and Fungal Enzymes | Anti-infective | Derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. researchgate.netresearchgate.net |
Rational Drug Design Principles for Potentiated Analogues
Rational drug design principles can be applied to systematically modify the structure of this compound to develop analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of these new molecules. nih.gov
Key structural modifications could include:
Alteration of the Isopropyl Group: Replacing the isopropyl group with other alkyl or cycloalkyl moieties could influence the compound's binding affinity and selectivity for its biological target.
Modification of the Bromo Substituent: The position and nature of the halogen substituent on the phenyl ring can be varied to modulate the electronic properties and metabolic stability of the molecule.
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to improve cell permeability and oral bioavailability.
By employing these strategies, it is possible to create a library of this compound analogues for screening against various biological targets. This approach accelerates the drug discovery process and increases the likelihood of identifying lead compounds with desirable therapeutic profiles. nih.gov
Broader Applications in Agrochemicals, Industrial Chemistry, and Chemical Biology
Beyond its potential in medicine, this compound and its derivatives have prospective applications in other fields, including agriculture and industrial chemistry.
Agrochemicals: Phenoxyacetic acids are the basis for a class of widely used herbicides. wikipedia.org While phenoxyacetic acid itself has weak herbicidal activity, its derivatives can be potent plant growth regulators. wikipedia.org The specific structure of this compound could be explored for the development of novel herbicides or pesticides. chemimpex.com The brominated phenyl ring, in particular, is a feature found in some agrochemical formulations. chemimpex.com
Industrial Chemistry: Phenoxyacetic acid is utilized in the manufacturing of various industrial products, including dyes and fungicides. jetir.orgnih.gov The unique substitution pattern of this compound may lead to the creation of novel dyes with specific colorimetric properties or fungicides with enhanced efficacy.
Chemical Biology and Penicillin Biosynthesis: An important application of phenoxyacetic acid is its role as a precursor in the biosynthesis of penicillin V. nih.govnih.gov In cultures of Penicillium chrysogenum, the addition of phenoxyacetic acid directs the synthesis towards phenoxymethylpenicillin (penicillin V). nih.gov This highlights the potential of using derivatives like this compound as precursors to generate novel penicillin analogues with potentially improved antibacterial spectra or resistance to beta-lactamases. wipo.intgaacademy.org
Table 2: Potential Broader Applications of this compound
| Field | Application | Rationale |
| Agrochemicals | Herbicides, Pesticides | The phenoxyacetic acid scaffold is a known herbicide class. wikipedia.org Brominated compounds are used in agrochemical formulations. chemimpex.com |
| Industrial Chemistry | Dyes, Fungicides | Phenoxyacetic acid is a known component in the manufacture of dyes and fungicides. jetir.orgnih.gov |
| Chemical Biology | Penicillin Biosynthesis Precursor | Phenoxyacetic acid directs the biosynthesis of penicillin V. nih.govnih.gov Derivatives could lead to novel penicillin analogues. wipo.int |
Interdisciplinary Research Directions for Phenoxyacetic Acid Derivatives
The diverse potential of phenoxyacetic acid derivatives, including this compound, calls for interdisciplinary research collaborations. Future research should integrate expertise from medicinal chemistry, chemical biology, agricultural science, and materials science to fully exploit the potential of this class of compounds.
One promising interdisciplinary direction is the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities. For instance, a derivative of this compound could be designed to not only have therapeutic effects but also be detectable through imaging techniques, allowing for the visualization of its distribution and target engagement in vivo.
Another area of interdisciplinary research is the exploration of these compounds as probes to study biological processes. By attaching fluorescent tags or other reporter molecules to the phenoxyacetic acid scaffold, researchers can create tools to investigate the function and localization of their biological targets within cells and organisms.
Furthermore, the synthesis of novel polymers and materials incorporating the this compound moiety could lead to the development of advanced materials with unique properties, such as antimicrobial surfaces or drug-eluting medical devices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-bromo-2-isopropylphenoxy)acetic acid, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via regioselective bromination of a substituted phenylacetic acid precursor. For example, bromine in acetic acid is used for bromination at the para position, followed by coupling with isopropylphenoxy groups . Key steps include:
- Reagent control : Bromine (Br₂) in acetic acid under controlled temperature (20–25°C) to avoid over-bromination.
- Purification : Recrystallization from ethanol or ethyl acetate to isolate the product.
- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of precursor to Br₂) and monitoring reaction time (60–90 minutes) to minimize side products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C4, isopropyl at C2) and acetic acid linkage .
- X-ray crystallography : To resolve molecular geometry, including dihedral angles between the phenyl ring and acetic acid moiety (e.g., ~78° for similar compounds) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]⁺ = 301.04) .
- Table 1 : Key Analytical Parameters
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.6 ppm (OCH₂CO) | |
| X-ray | Dihedral angle: 78.15°, bond length C-Br: 1.89 Å |
Q. How is the purity of this compound validated during synthesis?
- Methodology :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting point analysis : Compare observed mp (e.g., 120–122°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of substituted phenylacetic acids be addressed?
- Methodology :
- Electronic effects : Electron-withdrawing groups (e.g., acetic acid) direct bromination to the para position. Steric hindrance from isopropyl groups prevents ortho substitution .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing intermediates .
- Computational modeling : DFT calculations to predict bromination sites based on frontier molecular orbitals .
Q. What strategies are used to resolve contradictions in crystallographic data for halogenated phenylacetic acid derivatives?
- Methodology :
- Multi-software refinement : Cross-validate data using SHELXL (for small molecules) and PHENIX (for disorder modeling) .
- Hydrogen bonding analysis : Identify R₂²(8) dimer motifs (common in carboxylic acids) to confirm packing patterns .
- Table 2 : Key Crystallographic Metrics for this compound
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell | a=12.50 Å, b=8.27 Å, c=9.02 Å | |
| R-factor | <0.03 |
Q. How can conflicting results from NMR and X-ray data be reconciled for structurally similar analogs?
- Methodology :
- Dynamic effects in NMR : Account for rotational barriers (e.g., isopropyl groups) causing signal splitting .
- Thermal motion in X-ray : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from true conformational flexibility .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme inhibition : Measure IC₅₀ against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays .
- Cell viability : MTT assay on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
